7-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine
Descripción
Molecular Architecture and Crystallographic Characterization
The molecular structure of 7-bromo-3-methyl-triazolo[4,3-a]pyridine is characterized by its distinctive fused heterocyclic framework comprising a triazole ring fused to a pyridine core. The compound possesses the molecular formula C₇H₆BrN₃ with a molecular weight of 212.05 daltons, representing a compact yet structurally complex heterocyclic system. The structural arrangement involves a bromine substituent at position 7 of the pyridine ring and a methyl group at position 3 of the triazole moiety, creating a specific substitution pattern that defines the compound's chemical identity.
Crystallographic investigations of related triazolopyridine compounds provide valuable insights into the structural characteristics of this family of molecules. Studies on analogous systems, including 6-bromo-3-(pyridin-4-yl)-triazolo[4,3-a]pyridine, have revealed important structural features typical of this scaffold. The triazolopyridine ring system demonstrates a fundamentally planar arrangement, with the 1,2,4-triazolo[4,3-a]pyridine core maintaining planarity consistent with similar heterocyclic systems previously characterized in the literature. This planarity facilitates intermolecular interactions and contributes to the compound's solid-state packing arrangements.
The crystallographic data for related brominated triazolopyridines indicates monoclinic crystal systems with space group P21/c symmetry. For the 6-bromo derivative, crystallographic parameters include unit cell dimensions of a = 14.3213(11) Å, b = 6.9452(4) Å, c = 12.6860(8) Å, with β = 100.265(6)°, resulting in a unit cell volume of 1241.62(14) ų. The presence of four molecules in the unit cell (Z = 4) suggests specific packing arrangements that optimize intermolecular interactions while accommodating the bromine substituent's steric requirements.
The molecular geometry demonstrates characteristic features of fused heterocyclic systems, with the triazole ring contributing three nitrogen atoms to the overall electronic structure. The SMILES representation CC1=NN=C2N1C=CC(=C2)Br illustrates the connectivity pattern, showing the methyl group attached to carbon-3 of the triazole ring and the bromine substituent at carbon-7 of the pyridine portion. This specific substitution pattern creates distinct electronic and steric environments that influence the compound's reactivity and binding properties.
Propiedades
IUPAC Name |
7-bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c1-5-9-10-7-4-6(8)2-3-11(5)7/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYUKTKNVSDKFCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C=CC(=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90676672 | |
| Record name | 7-Bromo-3-methyl[1,2,4]triazolo[4,3-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90676672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1190927-76-4 | |
| Record name | 7-Bromo-3-methyl-1,2,4-triazolo[4,3-a]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1190927-76-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Bromo-3-methyl[1,2,4]triazolo[4,3-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90676672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[1,5-a]pyridines, have been found to exhibit numerous activities, including acting as rorγt inverse agonists, phd-1, jak1, and jak2 inhibitors. These targets are involved in various biological processes, including immune response regulation and cellular growth control.
Mode of Action
Similar compounds have been shown to interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating receptor function.
Biochemical Pathways
Related compounds have been shown to impact pathways associated with their targets, such as the jak-stat signaling pathway.
Pharmacokinetics
It has been suggested that the compound has high gastrointestinal absorption and is bbb permeant. . These properties suggest that the compound may have good bioavailability.
Análisis Bioquímico
Biochemical Properties
7-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules, such as ATP, to specific substrates. This inhibition can affect various signaling pathways within the cell, leading to altered cellular responses. Additionally, this compound can bind to specific receptors on the cell surface, modulating their activity and influencing downstream signaling cascades.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been observed to influence cell proliferation, apoptosis, and differentiation. In cancer cells, this compound can induce apoptosis, a programmed cell death mechanism, thereby inhibiting tumor growth. Moreover, this compound affects cell signaling pathways, such as the MAPK/ERK pathway, which is crucial for cell division and differentiation. It also impacts gene expression by modulating transcription factors, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific sites on enzymes, inhibiting their activity. For example, it can inhibit kinases by binding to their ATP-binding sites, preventing the transfer of phosphate groups. This inhibition disrupts signaling pathways that rely on kinase activity, leading to altered cellular responses. Additionally, this compound can modulate gene expression by interacting with transcription factors, thereby influencing the transcription of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound is relatively stable under standard laboratory conditions, with minimal degradation observed over time. Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells. The exact temporal dynamics of its effects can vary depending on the specific cellular context and experimental conditions.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, the compound can effectively inhibit tumor growth without causing significant toxicity. At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which facilitate its biotransformation into various metabolites. These metabolites can then be excreted via the kidneys. The compound can also influence metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in metabolite levels.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be taken up by cells via passive diffusion or active transport mediated by specific transporters. Once inside the cell, the compound can bind to intracellular proteins, influencing its localization and accumulation. In tissues, this compound can be distributed through the bloodstream, reaching various organs and exerting its effects.
Subcellular Localization
The subcellular localization of this compound is critical for its activity. The compound can localize to specific cellular compartments, such as the nucleus, where it can interact with transcription factors and influence gene expression. Additionally, it can be targeted to other organelles, such as the mitochondria, where it can affect mitochondrial function and induce apoptosis. Post-translational modifications, such as phosphorylation, can also influence the subcellular localization and activity of this compound.
Actividad Biológica
7-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine is a nitrogen-containing heterocyclic compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C₇H₆BrN₃
- Molecular Weight : 212.05 g/mol
- CAS Number : 1190927-76-4
Biological Activity Overview
The biological activity of this compound has been primarily investigated in the context of its anticancer properties and kinase inhibition.
Anticancer Activity
Recent studies have shown that derivatives of triazolo[4,3-a]pyridine exhibit significant antiproliferative effects against various cancer cell lines. For instance:
- Cell Lines Tested : A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer).
- IC₅₀ Values :
- A549: 0.98 ± 0.08 µM
- MCF-7: 1.05 ± 0.17 µM
- HeLa: 1.28 ± 0.25 µM
These values indicate that compounds based on this scaffold can effectively inhibit cell growth in a dose-dependent manner .
The mechanism by which this compound exerts its biological effects involves the inhibition of key signaling pathways:
- Kinase Inhibition :
- The compound has shown to inhibit c-Met and VEGFR-2 kinases, which are critical in tumor growth and angiogenesis.
- IC₅₀ Values :
- c-Met: 26.00 nM
- VEGFR-2: 2.6 µM
This inhibition leads to reduced proliferation and increased apoptosis in cancer cells .
Structure-Activity Relationship (SAR)
The structural modifications on the triazolo-pyridine scaffold significantly influence its biological activity. For example:
| Compound Variant | Structural Modification | IC₅₀ (µM) |
|---|---|---|
| Base Compound | None | N/A |
| Variant A | Methyl group addition | 0.98 |
| Variant B | Fluoro substitution | TBD |
These variations allow researchers to optimize potency and selectivity for specific targets .
Case Studies
Several studies have explored the efficacy of this compound in vivo and in vitro:
-
Study on A549 Cells :
- The compound was shown to induce late apoptosis in A549 cells through modulation of intracellular signaling pathways.
- Western blot analysis confirmed the downregulation of c-Met signaling pathways.
-
In Vivo Efficacy :
- Animal models treated with the compound demonstrated significant tumor reduction compared to control groups.
Aplicaciones Científicas De Investigación
Medicinal Chemistry
7-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine has been studied for its potential as:
- Anticancer Agent: It interacts with cyclin-dependent kinases (CDKs), particularly CDK2, inhibiting cell cycle progression and inducing apoptosis in cancer cells.
- Antimicrobial Activity: Preliminary studies suggest it may exhibit antimicrobial properties due to its structural features that are common in known antimicrobial agents .
Material Science
The compound's unique electronic properties make it a candidate for:
- Organic Semiconductors: Its structure allows for modifications that can enhance its conductivity and photoluminescent properties, making it suitable for applications in organic electronics .
- Functional Materials Development: It has been explored for creating new materials with specific functionalities such as sensors and light-emitting devices.
Case Studies
Biochemical Mechanisms
The compound's mechanism of action primarily involves:
- Enzyme Inhibition: It binds to active sites on enzymes like CDK2, disrupting normal cell cycle regulation.
- Cell Signaling Pathways: Alters pathways related to cell growth and apoptosis, providing a basis for its use in cancer therapy.
Análisis De Reacciones Químicas
Nucleophilic Aromatic Substitution
The bromine atom at position 7 undergoes nucleophilic substitution under controlled conditions. Key examples include:
Substitution efficiency depends on the electron-withdrawing nature of the triazole ring, which activates the bromine for displacement by nucleophiles like amines or alkoxides .
Cross-Coupling Reactions
Palladium-catalyzed cross-coupling enables C–C bond formation:
Suzuki-Miyaura Coupling
-
Reacts with aryl boronic acids (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O) to yield biaryl derivatives.
-
Example: Coupling with phenylboronic acid produces 7-phenyl-3-methyltriazolopyridine (82% yield).
Buchwald-Hartwig Amination
Ring Functionalization
The methyl group at position 3 undergoes oxidation:
-
KMnO₄/H₂SO₄ converts the methyl group to a carboxylic acid (→ 3-carboxy-7-bromo derivative, 58% yield) .
-
Halogenation (e.g., NBS/light) selectively brominates the pyridine ring at position 6.
Coordination Chemistry
The nitrogen-rich triazolo-pyridine system acts as a ligand:
-
Forms complexes with transition metals (Cu²⁺, Pd²⁺) via N1 and N4 atoms.
-
Applications include catalytic systems for C–H activation.
Acid-Base Reactivity
-
Protonation : The pyridine nitrogen (pKa ≈ 3.2) protonates in acidic media, enhancing solubility in polar solvents .
-
Deprotonation : Lithiation at position 6 (LDA, THF, −78°C) enables electrophilic trapping (e.g., D₂O quench yields 6-deutero derivative) .
Stability Under Reactive Conditions
-
Thermal stability : Decomposes above 250°C, releasing HBr (TGA data) .
-
Photoreactivity : UV irradiation induces homolytic C–Br cleavage, generating aryl radicals for polymerization.
This reactivity profile positions 7-bromo-3-methyl- triazolo[4,3-a]pyridine as a versatile scaffold for medicinal chemistry and materials science applications .
Comparación Con Compuestos Similares
Comparison with Similar Compounds
The following table and analysis highlight key structural, synthetic, and functional differences between 7-bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine and related derivatives.
Table 1: Comparative Analysis of Triazolopyridine Derivatives
Key Findings:
Structural Modifications and Bioactivity :
- Bromine Position : Bromine at position 7 (as in the target compound) vs. position 6 (e.g., 6-bromo derivatives) influences electronic properties and binding to biological targets .
- Substituent Effects :
- Methyl/Chloro Groups : Methyl at position 3 enhances metabolic stability compared to chloro derivatives .
- Aryl/Trifluoromethyl Groups : Bulky substituents like trifluoromethyl (CF₃) or aryl groups (e.g., 2-chlorophenyl) improve lipophilicity and target affinity, critical for blood-brain barrier penetration in neuropharmacology .
Synthetic Routes :
- Oxidative Cyclization : The target compound and its 6-bromo analog are synthesized via oxidative cyclization using reagents like N-chlorosuccinimide (NCS) or sodium hypochlorite (NaClO), with yields exceeding 70% under mild conditions .
- Halogenation : Bromo and chloro derivatives are often prepared via electrophilic substitution or halogenation of precursor hydrazones .
Biological Applications: Antifungal Activity: Derivatives with arylthio groups (e.g., 3-(2-chlorophenyl)-7-bromo) show in vivo activity against Fusarium oxysporum at 100 µg/mL . Antimalarial Potential: Sulfonamide derivatives (e.g., 8-piperidinylsulfonyl) exhibit potent activity, with IC₅₀ values in the nanomolar range . Neuropharmacology: Compounds like 3-(pyridin-4-yl)-6-bromo derivatives act as positive allosteric modulators of mGluR2 receptors, relevant for treating schizophrenia .
Physicochemical Properties: Melting Points: Sulfonamide derivatives (e.g., 15b in ) have higher melting points (160–162°C) due to hydrogen bonding and crystallinity. Crystallography: 6-Bromo-3-(pyridin-4-yl) derivatives crystallize in the monoclinic P21/c space group, with unit cell parameters distinct from non-brominated analogs .
Q & A
Q. What are the common synthetic routes for 7-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine?
- Methodological Answer : The compound is typically synthesized via oxidative cyclization of hydrazine intermediates. A green chemistry approach uses sodium hypochlorite (NaOCl) in ethanol at room temperature, yielding ~73% after 3 hours . Alternative methods include transition metal-catalyzed reactions (e.g., Pd-catalyzed coupling) or iodine-mediated cyclization . Key steps:
Hydrazine intermediate preparation : Condensation of substituted benzaldehydes with 2-aminopyridines.
Oxidative cyclization : NaOCl oxidizes the hydrazine to form the triazole ring.
Purification : Column chromatography or alumina plug filtration for analytical purity .
Q. What spectroscopic methods are used to characterize this compound?
- Methodological Answer : Characterization relies on:
- NMR spectroscopy : H and C NMR confirm regiochemistry and substituent positions (e.g., bromine and methyl groups) .
- Mass spectrometry : High-resolution MS validates molecular weight (198.02 g/mol) .
- IR spectroscopy : Identifies functional groups (e.g., C-Br stretch at ~550 cm) .
- X-ray crystallography : Resolves crystal structure and confirms fused triazole-pyridine geometry .
Q. How can reaction conditions be optimized for higher yields in triazolopyridine synthesis?
- Methodological Answer : Optimization strategies include:
- Solvent selection : Ethanol enhances green chemistry profiles, while DMF may improve solubility for bulky substituents .
- Oxidant tuning : NaOCl is cost-effective and eco-friendly, but MnO or PIFA (PhI(OCOCF)) may improve regioselectivity .
- Catalyst loading : Pd catalysts (0.5–2 mol%) balance efficiency and cost in cross-coupling reactions .
- Temperature control : Room temperature minimizes side reactions, while heating (50–80°C) accelerates slow cyclizations .
Q. What mechanistic insights explain the role of sodium hypochlorite in oxidative ring closure?
- Methodological Answer : NaOCl acts as a two-electron oxidant, facilitating dehydrogenation of the hydrazine intermediate. The mechanism involves:
Hydrazine oxidation : Conversion of -NH-NH- to a diazene intermediate.
Cyclization : Intramolecular nucleophilic attack by the pyridine nitrogen, forming the triazole ring.
Byproduct management : Hypochlorite’s aqueous compatibility reduces halogenated waste compared to Cr(VI) or DDQ .
Q. How can phosphonate groups be introduced to the triazolopyridine core?
- Methodological Answer : Phosphonylation is achieved via 5-exo-dig cyclization of chloroethynylphosphonates with 2-hydrazinylpyridines:
Substrate preparation : Commercial 2-hydrazinylpyridines react with chloroethynylphosphonates.
Cyclization : Cu(I) catalysis under inert atmosphere yields 3-phosphonylated derivatives .
Dimroth rearrangement : Nitro-group-containing substrates rearrange to 2-phosphonylated isomers .
Q. How to address discrepancies in reported reaction yields for similar syntheses?
- Methodological Answer : Contradictions arise from:
- Purity of starting materials : Hydrazine intermediates degrade if impure; recrystallization improves consistency .
- Oxidant stability : NaOCl decomposes over time; fresh solutions are critical for reproducibility .
- Analytical methods : Yields may vary if purification (e.g., alumina vs. silica chromatography) differs .
- Reaction scale : Microscale reactions (<1 mmol) often report lower yields due to handling losses .
Q. What methodologies assess the compound’s potential in medicinal chemistry?
- Methodological Answer :
- Enzyme inhibition assays : Test against kinases or proteases using fluorescence-based assays .
- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
- Molecular docking : Simulate binding to target proteins (e.g., PARP-1) using AutoDock Vina .
- ADMET profiling : Evaluate solubility, metabolic stability, and toxicity via in silico tools (e.g., SwissADME) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
